methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a tert-butyl group, a methyl-substituted pyrazole ring, and a methyl ester moiety. For instance, the carboxamide derivative, rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, has a molecular weight of 256.06 g/mol and a CAS purity of 95% . The methyl ester variant likely shares similar steric and electronic properties due to the shared pyrrolidone core and tert-butyl substituent, but its ester group may confer distinct reactivity and solubility compared to amide derivatives.
Properties
IUPAC Name |
methyl 1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)17-11(18)6-10(13(19)20-5)12(17)9-7-15-16(4)8-9/h7-8,10,12H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZFMPWSWYFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Pyrrolidine Ring Functionalization
- The pyrrolidine-3-carboxylic acid precursor is esterified to form the methyl ester.
- Protection of the nitrogen with a tert-butyl group can be achieved using tert-butyl carbamate or direct alkylation methods.
- Oxidation at the 5-position to introduce the oxo group is typically performed via selective oxidation protocols.
Representative Synthetic Route (Inferred from Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | Methanol, acid catalyst | Methyl ester of pyrrolidine-3-carboxylic acid |
| 2 | N-tert-butyl protection | tert-Butyl carbamate or tert-butyl bromide, base | N-tert-butyl protected pyrrolidine |
| 3 | Oxidation at 5-position | Selective oxidant (e.g., PCC, Dess-Martin periodinane) | 5-oxopyrrolidine derivative |
| 4 | Pyrazole coupling | Suzuki or Sonogashira coupling, Pd catalyst, base | Introduction of 1-methyl-1H-pyrazol-4-yl group |
| 5 | Purification | Chromatography or recrystallization | Pure methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate |
Data Table: Predicted Physical and Analytical Properties
Literature and Patent Survey
- No direct literature or patent data specifically describing the preparation of this compound was found in major databases.
- Related synthetic methodologies for pyrazole and pyrrolidine derivatives suggest the use of advanced coupling techniques and one-pot amidation-cyclization strategies.
- The absence of direct synthetic protocols implies that the compound may be synthesized via adaptation of known heterocyclic synthetic methods, especially those involving pyrazolotriazinones and substituted pyrrolidines.
Research Findings and Recommendations
- The use of one-pot amidation-cyclization methods, as reported for related pyrazolotriazinones, offers an efficient pathway to introduce diverse substituents with minimal purification steps.
- Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira) are effective for late-stage pyrazole installation, providing flexibility in modifying the heterocyclic framework.
- Selective oxidation and protection strategies are critical to maintain the integrity of sensitive functional groups during synthesis.
- Multi-step synthesis with intermediate isolation remains necessary due to incompatibilities in reaction conditions for different steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the pyrazole and pyrrolidine rings suggests that it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from Enamine Ltd’s catalog :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate* | C₁₃H₁₉N₃O₃ | ~265.3 (estimated) | N/A | Methyl ester, tert-butyl, pyrazole | N/A |
| rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | C₁₃H₂₀N₄O₂ | 256.06 | 1807884-98-5 | Carboxamide, tert-butyl, pyrazole | 95% |
| N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide | C₁₁H₁₅N₃O₂ | 221.26 | N/A | Acetylpyrazine, amide, tert-butyl analog | 95% |
| 2-Bromo-6-fluoro-N-methylbenzamide | C₈H₇BrFNO | 230.05 | EN 300-1694058 | Bromo-fluoro aromatic, methyl amide | N/A |
Key Observations:
Functional Group Variations: The target methyl ester compound differs from its carboxamide analog in the substitution at the pyrrolidine-3-position (ester vs. amide). The pyrazole ring in the target compound contrasts with the pyrazine moiety in N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide. Pyrazines are more electron-deficient, which could alter π-stacking interactions or binding affinities in medicinal chemistry applications .
Halogenated analogs like 2-bromo-6-fluoro-N-methylbenzamide introduce electronegative substituents, which may improve binding to hydrophobic pockets in target proteins compared to non-halogenated derivatives .
Purity and Availability :
- Enamine Ltd’s catalog lists 95% purity for several analogs, suggesting that the target compound, if commercially available, would likely meet similar quality standards for research use .
Implications of Structural Differences
- Synthetic Utility : The methyl ester group in the target compound may serve as a versatile intermediate for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification), whereas amide derivatives are typically more stable and less reactive .
- Tools like SHELXL and ORTEP-3 could be employed to resolve such structural differences .
Biological Activity
Methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate (CAS No. 1803562-34-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its activity in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring, a carboxylate group, and a pyrazole moiety, contributing to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl derivatives with pyrazole and pyrrolidine intermediates. The asymmetric synthesis methods have been explored to enhance enantiomeric purity, yielding compounds with potential therapeutic applications. Notably, organocatalytic methods have been employed to achieve high enantiomeric excess (ee) in related pyrrolidine derivatives .
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza virus neuraminidase. These compounds have shown competitive inhibition characteristics, suggesting their potential as antiviral agents .
Anxiolytic and Antidepressant Effects
In behavioral studies involving related pyrazole derivatives, significant anxiolytic and antidepressant-like effects were observed. For instance, treatment with certain derivatives resulted in increased time spent in anxiety-reducing environments during open field tests (OFT) and elevated plus maze (EPM) assays. These effects were linked to serotonergic pathways, indicating a mechanism that may be relevant for methyl 1-tert-butyl derivatives as well .
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated the effectiveness of various pyrrolidine derivatives against influenza virus neuraminidase. The findings revealed that certain structural modifications enhanced antiviral potency significantly, with some compounds showing up to 24-fold increased activity compared to standard inhibitors .
Case Study 2: Behavioral Impact
In a controlled experiment assessing the effects of pyrazole-based compounds on mouse models, it was found that specific derivatives influenced locomotor activity without sedation, suggesting a favorable profile for potential anxiolytic medications. This was corroborated by decreased immobility times in forced swim tests (FST) and tail suspension tests (TST), indicative of antidepressant-like effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for methyl 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate?
A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by functionalization via coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce the pyrazole moiety using Pd(PPh₃)₄ as a catalyst, boronic acids, and deoxygenated DMF/water mixtures under reflux . Post-synthetic hydrolysis (e.g., basic conditions) may be used to modify ester groups, as demonstrated in analogous pyrazole-carboxylate syntheses .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H/¹³C NMR can confirm substituent positions (e.g., tert-butyl, pyrazole, and ester groups) via chemical shifts and coupling patterns.
- IR : Carbonyl stretches (~1700 cm⁻¹) verify the lactam (5-oxopyrrolidine) and ester functionalities.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₅H₂₂N₂O₃) .
Q. What safety protocols are critical during handling?
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per SDS guidelines).
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- First Aid : Immediate rinsing with water for dermal exposure; artificial respiration if inhaled .
Q. How is purity assessed during synthesis?
HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What solvents are compatible with this compound?
DMF, DMSO, and dichloromethane are suitable for reactions. Avoid protic solvents (e.g., water, methanol) if ester/lactam stability is a concern .
Advanced Research Questions
Q. How can coupling reactions involving pyrazole moieties be optimized?
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos Pd G3 to improve yields.
- Solvent Effects : Compare DMF, THF, and toluene for solubility and reactivity.
- Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis (120°C, 30 min) to reduce side products .
Q. What strategies resolve contradictions between computational and experimental spectral data?
Q. How to address low yields in multi-step syntheses?
Q. How to design ecotoxicological studies when existing data is limited?
Q. What methodologies validate biological activity in target-based assays?
- Docking Studies : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) to prioritize in vitro testing.
- Dose-Response Curves : Use SYBR Green assays for IC₅₀ determination in cell lines, with positive controls (e.g., staurosporine) .
Data Contradiction Analysis
Example : Conflicting solubility data in polar vs. nonpolar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
